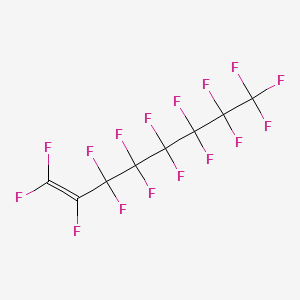

Perfluorooct-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPKOZNGFQMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204489 | |

| Record name | Perfluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-14-8 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooct-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorooct-1-ene chemical and physical properties

An In-depth Technical Guide to the Core Chemical and Physical Properties of Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of fluorinated compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes logical workflows pertinent to the study and application of this compound.

Core Chemical and Physical Properties

This compound is a perfluorinated alkene, meaning it is a derivative of octene where all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, including high chemical and thermal stability, low surface energy, and distinct solubility characteristics.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Perfluoro-1-octene, Hexadecafluoro-1-octene[1] |

| CAS Number | 559-14-8[1][2][3][4] |

| Molecular Formula | C₈F₁₆[1][2][3][4] |

| Molecular Weight | 400.06 g/mol [2][3][4] |

| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[2][3] |

Physical and Chemical Property Data

The physical state and key chemical properties of this compound are detailed in the following table. These properties are critical for handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Colourless liquid[2] |

| Boiling Point | 105°C[2] |

| Density (Predicted) | 1.658 ± 0.06 g/cm³[2] |

| Solubility | Generally soluble in perfluorinated solvents; low solubility in aqueous and hydrocarbon-based solvents. |

| Hazard Class | Irritant[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections provide generalized protocols for its synthesis and spectroscopic analysis.

Synthesis of Perfluoroalkene Polymers via High-Pressure Polymerization

While this compound is commercially available, understanding its polymerization behavior is crucial for material science applications. The following is a generalized protocol for the radical polymerization of a perfluoroalkene, adapted from methodologies used for similar monomers like perfluorohex-1-ene.[5]

Objective: To synthesize a homopolymer from a perfluoroalkene monomer using a radical initiator under high pressure.

Materials:

-

Perfluoroalkene monomer (e.g., this compound)

-

Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)[5]

-

Argon gas

-

Teflon ampoules

-

High-pressure reaction vessel (cylinder-piston type)

Procedure:

-

Monomer Preparation: Distill the perfluoroalkene monomer under an argon atmosphere to remove dissolved oxygen, which can inhibit radical polymerization.[5]

-

Initiator Addition: In a controlled environment, add the perfluorinated peroxide initiator to the purified monomer. The molar concentration of the initiator is typically in the range of 1.5-2.2%.[5]

-

Reaction Setup: Transfer the monomer-initiator mixture into Teflon ampoules.

-

High-Pressure Reaction: Place the sealed ampoules into a high-pressure "cylinder-piston" apparatus. Apply a pressure of 15,000-16,000 atm and heat the vessel to a temperature between 180-240°C.[5]

-

Reaction Time: Maintain these conditions for an extended period, typically ranging from 168 to 336 hours, to allow for polymerization.[5]

-

Product Isolation: After the reaction period, carefully depressurize the vessel and retrieve the ampoules. The resulting polymer can then be isolated and purified.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is necessary to confirm the identity and purity of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum will show distinct signals for each chemically non-equivalent fluorine atom, and the coupling constants provide information about the connectivity of the fluorine atoms.

-

¹³C NMR: This technique helps to identify the carbon backbone of the molecule. The signals will be split by the attached fluorine atoms, providing further structural information.

-

Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., acetone-d₆). Acquire spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling constants to elucidate the structure.

-

-

Mass Spectrometry (MS):

-

Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: Inject a dilute solution of the sample into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Procedure: Obtain the IR spectrum of the neat liquid sample.

-

Interpretation: Look for characteristic absorption bands corresponding to the C=C double bond and the strong C-F single bonds.

-

Relevance in Drug Development

Perfluorinated moieties are not typically bioactive in themselves but are of significant interest in medicinal chemistry as strategic modifications to lead compounds. The introduction of perfluoroalkyl groups can dramatically alter the physicochemical properties of a molecule.

The strong electron-withdrawing nature of the perfluoroalkyl groups in this compound makes its double bond highly susceptible to nucleophilic attack, rendering it a useful building block for synthesizing more complex fluorinated molecules.[6] In drug development, the incorporation of fluorine or perfluoroalkyl groups can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug.[7]

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[7]

-

Modified Binding Affinity: The unique electronic properties of fluorine can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.[7]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. PERFLUOROOCTENE-1 CAS#: 559-14-8 [amp.chemicalbook.com]

- 3. This compound | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Perfluorooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for perfluorooct-1-ene (CAS 559-14-8), a fully fluorinated alkene with the molecular formula C₈F₁₆. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

While direct access to comprehensive, publicly available numerical spectroscopic data for this compound is limited, the following tables summarize the expected data based on the compound's structure and information from spectral databases. Researchers with access to specialized databases such as SpectraBase are encouraged to consult them for detailed spectral information.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR are essential for the characterization of this compound.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| =CF₂ | -80 to -120 | m |

| =CF- | -150 to -190 | m |

| -CF₂- (allylic) | -110 to -130 | m |

| -(CF₂)₅- | -120 to -126 | m |

| -CF₃ | -81 to -83 | t |

Note: Chemical shifts are referenced to CFCl₃. Multiplicity (m) will be complex due to extensive F-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| C1 (=CF₂) | 140 - 160 | t |

| C2 (=CF-) | 130 - 150 | m |

| C3 | 105 - 125 | m |

| C4-C7 | 105 - 125 | m |

| C8 (-CF₃) | 115 - 125 | q |

Note: ¹³C NMR spectra of fluorinated compounds exhibit complex splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by strong C-F stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch | 1750 - 1720 | Medium - Weak |

| C-F Stretch | 1300 - 1100 | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Relative Abundance |

| 400 | [M]⁺ (Molecular Ion) | Low |

| 381 | [M - F]⁺ | Moderate |

| 331 | [M - CF₃]⁺ | Moderate |

| 131 | [C₃F₅]⁺ | High |

| 100 | [C₂F₄]⁺ | High |

| 69 | [CF₃]⁺ | High (often base peak) |

Note: The fragmentation of perfluorinated compounds is complex and can involve rearrangements.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹⁹F and ¹³C)

Objective: To obtain high-resolution ¹⁹F and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). Perfluorinated compounds may have limited solubility in common NMR solvents, so solubility testing is recommended.

-

Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with ¹H decoupling).

-

Transmitter Frequency: Centered in the expected spectral region for fluoroalkenes.

-

Spectral Width: Sufficiently wide to encompass all expected ¹⁹F signals (e.g., 200-250 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Referencing: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference can be used.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with ¹H and ¹⁹F decoupling (e.g., using a WALTZ-16 decoupling sequence for ¹H and a GARP or other broadband decoupling sequence for ¹⁹F). If simultaneous ¹H and ¹⁹F decoupling is not available, a ¹H-decoupled spectrum will show C-F couplings.

-

Transmitter Frequency: Centered in the expected ¹³C chemical shift range.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 to 4096 or more, due to the low natural abundance of ¹³C and potential signal splitting by fluorine.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 500.

-

Scan Speed: At least 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Interpretation and Visualization

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

References

CAS number and molecular structure of Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perfluorooct-1-ene (CAS Number: 559-14-8), a fully fluorinated alkene. The document details its molecular structure, physicochemical properties, and synthesis. It also explores the broader context of perfluorinated compounds in drug development, highlighting the unique attributes that fluorine imparts to molecules. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a perfluoroalkene, a class of compounds where all hydrogen atoms on the carbon backbone have been replaced by fluorine. This substitution confers remarkable properties, including high thermal stability, chemical inertness, and unique electronic characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering perfluorinated compounds highly resistant to degradation.[1]

In the context of drug discovery and development, the incorporation of fluorine into organic molecules is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][3][4] While this compound itself is not a therapeutic agent, it serves as a valuable fluorinated building block in organic synthesis. Its reactive double bond provides a handle for introducing the perfluorooctyl moiety into more complex molecular architectures.

Molecular Structure and Identification

Molecular Formula: C₈F₁₆[5][7]

IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[5]

Synonyms: Perfluoro-1-octene, Hexadecafluoro-1-octene[5][7]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 400.06 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 105 °C | [6] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 5.3 (Computed) | [5] |

Synthesis of this compound

General Experimental Protocol: Pyrolysis of Sodium Perfluorononanoate

This protocol is a generalized procedure based on known methods for the synthesis of perfluoroalkenes.

Materials:

-

Sodium perfluorononanoate

-

Anhydrous sodium carbonate

-

High-temperature tube furnace

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

-

Vacuum pump

-

Distillation apparatus

Procedure:

-

A thoroughly dried mixture of sodium perfluorononanoate and anhydrous sodium carbonate is prepared. The sodium carbonate is added to prevent the formation of acidic byproducts.

-

The mixture is placed in a pyrolysis tube, which is then connected to a cold trap and a vacuum system.

-

The system is evacuated and then heated under vacuum in a tube furnace. The temperature is gradually increased to the decomposition temperature of the sodium salt (typically in the range of 250-350 °C).

-

The volatile products, including this compound, are collected in the cold trap.

-

The collected crude product is then purified by fractional distillation to yield pure this compound.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, pressure, and the ratio of reactants, would need to be determined empirically.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of perfluoroalkenes, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for characterizing perfluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[8] The spectrum of this compound would be complex, with distinct signals for the fluorine atoms at the double bond and along the perfluoroalkyl chain. The vinylic fluorines would appear at a characteristic chemical shift, and the signals for the CF₂, and CF₃ groups would also be resolved.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the eight carbon atoms. The carbons of the double bond would be significantly deshielded. Coupling between carbon and fluorine (¹J_CF, ²J_CF, etc.) would lead to splitting of the carbon signals, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. A weaker band corresponding to the C=C double bond stretch would also be expected, though its intensity may be diminished due to the symmetry of the perfluorinated environment.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 400. The fragmentation pattern would be characterized by the loss of CF₃ and other perfluoroalkyl fragments.

Reactivity and Applications in Synthesis

The double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the perfluoroalkyl groups. This makes it susceptible to nucleophilic attack. This reactivity is a key feature for its application as a building block in organic synthesis.

Nucleophilic Vinylic Substitution

This compound can undergo nucleophilic vinylic substitution reactions where a nucleophile replaces one of the vinylic fluorine atoms. This allows for the introduction of various functional groups at the terminus of the perfluoroalkyl chain.

Cycloaddition Reactions

The electron-deficient double bond of this compound can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form fluorinated cyclic and heterocyclic compounds. These structures are of significant interest in medicinal chemistry.

Role in Drug Development

While there are no direct applications of this compound as a drug, its role as a synthon for introducing the perfluorooctyl group is significant. The presence of a long perfluoroalkyl chain can dramatically alter the physicochemical properties of a molecule, including:

-

Increased Lipophilicity: This can enhance membrane permeability and absorption.[3]

-

Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, which can prolong the half-life of a drug.[4]

-

Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, potentially leading to improved binding to a biological target.

The synthesis of novel fluorinated compounds using building blocks like this compound is an active area of research in the development of new pharmaceuticals and agrochemicals.[9]

Logical Workflow: Synthesis and Functionalization of this compound

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the synthesis of a functionalized derivative.

Conclusion

This compound is a valuable fluorinated building block with unique properties conferred by its perfluorinated structure. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity follow predictable patterns for perfluoroalkenes. Its utility in organic synthesis, particularly for the introduction of perfluoroalkyl chains, makes it a compound of interest for researchers in drug discovery and materials science who seek to leverage the unique advantages of fluorine chemistry. Further research into the specific reactions and applications of this compound is warranted to fully exploit its potential.

References

- 1. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PERFLUOROOCTENE-1 CAS#: 559-14-8 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. azom.com [azom.com]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity and Chemical Stability of Perfluorooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluorooct-1-ene (PF-1-O), a fully fluorinated C8 alkene, is a compound of significant interest due to the unique chemical properties imparted by its extensive fluorination. The presence of the electron-withdrawing fluorine atoms dramatically influences the reactivity of the carbon-carbon double bond, rendering its chemistry distinct from that of its hydrocarbon analog, octene. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing upon data from related perfluoroalkenes to present a cohesive understanding for researchers in drug development and other scientific fields. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reaction types are provided.

Physicochemical Properties

This compound is a fluorinated alkene with the chemical formula C₈F₁₆. Key identifiers and properties are provided below.

| Property | Value | Reference |

| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | [1] |

| CAS Number | 559-14-8 | [1] |

| Molecular Formula | C₈F₁₆ | [1] |

| Molecular Weight | 400.06 g/mol | [1] |

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of its double bond, making it susceptible to nucleophilic attack. It can also undergo radical reactions, particularly at elevated temperatures, and participate in cycloaddition reactions.

Nucleophilic Addition Reactions

The primary mode of reactivity for this compound is addition-elimination reactions with nucleophiles. The high electronegativity of the fluorine atoms polarizes the double bond, making the carbon atoms electrophilic.

General Reaction Scheme: Nu- + C₆F₁₃-CF=CF₂ → [C₆F₁₃-CF(Nu)-CF₂]- → Products

Common nucleophiles that react with perfluoroalkenes include amines, alkoxides, and organometallic reagents. While specific kinetic data for this compound is scarce, studies on analogous perfluoroalkenes provide insight into its reactivity.

Experimental Protocol: Nucleophilic Addition of an Amine to a Perfluoroalkene (General Procedure)

This protocol is a generalized procedure based on reactions with similar perfluoroalkenes.

-

Materials:

-

Perfluoroalkene (e.g., this compound)

-

Primary or secondary amine

-

Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

-

Procedure:

-

In a dry, inert gas-flushed round-bottom flask, dissolve the perfluoroalkene in the chosen aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the amine to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Radical Reactions and Polymerization

At elevated temperatures or in the presence of radical initiators, this compound can undergo radical reactions. A key reaction in this class is polymerization. Studies on the polymerization of a close analog, perfluorohex-1-ene, demonstrate that high pressures and a radical initiator are necessary to overcome the steric hindrance and achieve polymerization.

| Reaction Condition | Observation for Perfluorohex-1-ene | Reference |

| Pressure | 15-16 thousand atm | [2][3] |

| Temperature | 180-240°C | [2][3] |

| Initiator | Perfluorinated peroxide | [2][3] |

| Outcome | Formation of a homopolymer | [2][3] |

Chemical Stability

The chemical stability of this compound is a critical consideration for its handling, storage, and application. While the C-F bond is exceptionally strong, the presence of the double bond introduces a site of reactivity that influences its overall stability.

Thermal Stability

| Compound Class | Onset of Thermal Decomposition | Primary Degradation Pathway | Reference |

| Perfluoroalkenes | As low as 200°C | C-C bond cleavage, radical chain reactions | |

| Perfluoropolymers (e.g., PTFE) | > 400°C for significant degradation | Random chain scission followed by depolymerization | |

| Perfluoroalkyl Carboxylic Acids | > 200°C | Decarboxylation and C-C bond cleavage to form perfluoroalkenes | [4][5] |

Stability in Solvents and Incompatibility

The stability of this compound in various solvents is crucial for its use in solution-phase reactions and formulations. Based on studies of other PFAS, this compound is expected to be stable in water and protic organic solvents like methanol and isopropanol. However, some fluorinated compounds have shown degradation in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

Incompatible Materials: Based on safety data for analogous compounds, this compound should be considered incompatible with:

-

Strong oxidizing agents

-

Alkali metals

-

Finely divided metals (e.g., Al, Mg, Zn)

-

Strong acids and bases

Conclusion

This compound exhibits a distinct reactivity profile governed by its highly fluorinated structure. Its primary mode of reaction is nucleophilic addition to the electron-poor double bond. Thermally, it is susceptible to decomposition via radical pathways, and it can undergo polymerization under specific, high-pressure conditions. While a significant body of research exists for perfluoroalkenes in general, there is a notable lack of specific quantitative kinetic and thermodynamic data for this compound. The information presented in this guide, drawn from direct data where available and from closely related analogs, provides a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate the specific reaction parameters and stability profile of this compound.

References

- 1. This compound | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 3. Volume # 5(150), September - October 2023 — "Synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure" [notes.fluorine1.ru]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorooct-1-ene literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooct-1-ene, a fully fluorinated eight-carbon alkene, represents a significant molecule within the broader class of per- and polyfluoroalkyl substances (PFAS). Its unique chemical and physical properties, derived from the high electronegativity and stability of the carbon-fluorine bond, have positioned it as a compound of interest in various scientific and industrial domains. This technical guide provides a comprehensive literature review of this compound, including its historical context, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related perfluorinated alkenes to provide a thorough overview.

Historical Context

The development of organofluorine chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century driven by the demand for new materials with exceptional properties. The initial synthesis of perfluorinated compounds was closely tied to the development of fluorination technologies. While a specific, celebrated discovery of this compound is not prominently documented, its emergence is a logical progression within the systematic study of perfluoroalkenes. Early methods for producing these compounds included dehydrofluorination of hydrofluorocarbons and the pyrolysis of perfluoroalkanesulfonates. These foundational techniques paved the way for the synthesis and characterization of a wide range of perfluorinated molecules, including this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the dehydroiodination of a perfluoroalkyl iodide precursor and the pyrolysis of a sodium perfluorononanoate salt.

Dehydroiodination of 1-Iodoperfluorooctane

This common method for synthesizing terminal perfluoroalkenes involves the elimination of hydrogen iodide from a 1-iodoperfluoroalkane in the presence of a base.

Experimental Protocol:

-

Reactants: 1-Iodoperfluorooctane (C₈F₁₇I), Sodium Hydroxide (NaOH), and a suitable solvent such as ethanol or a mixture of water and a polar aprotic solvent.

-

Procedure: 1-Iodoperfluorooctane is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. A solution of sodium hydroxide is added dropwise to the stirred mixture at a controlled temperature, typically ranging from 60 to 80 °C. The reaction is monitored for completion using techniques like gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, this compound, is separated from the aqueous phase. The organic layer is washed with water to remove any remaining base and salt.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Pyrolysis of Sodium Perfluorononanoate

Another established method for the production of terminal perfluoroalkenes is the thermal decomposition of the sodium salt of a perfluorocarboxylic acid.

Experimental Protocol:

-

Reactant: Sodium perfluorononanoate (C₈F₁₇COONa).

-

Procedure: Anhydrous sodium perfluorononanoate is placed in a pyrolysis apparatus, which typically consists of a tube furnace and a collection system for the volatile products. The salt is heated to a high temperature, generally in the range of 250-300 °C, under a vacuum or an inert atmosphere. The pyrolysis reaction leads to the decarboxylation of the salt and the formation of this compound.

-

Product Collection: The gaseous this compound is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the product.

-

Purification: The collected product can be further purified by distillation.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with properties characteristic of perfluorinated compounds, including high density, low surface tension, and chemical inertness. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈F₁₆ | --INVALID-LINK-- |

| Molecular Weight | 400.06 g/mol | --INVALID-LINK-- |

| CAS Number | 559-14-8 | --INVALID-LINK-- |

| Boiling Point | 105 °C | --INVALID-LINK-- |

| Density | 1.658 g/cm³ (predicted) | --INVALID-LINK-- |

| Appearance | Colourless liquid | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra for this compound is scarce, data for the closely related perfluorohex-1-ene can be used as a representative example for understanding the expected spectral features.

| Spectroscopic Data (Representative: Perfluorohex-1-ene) | |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is expected to be complex due to the various fluorine environments and their spin-spin coupling. Key signals would include those for the CF₃ group, the internal CF₂ groups, and the vinylic CF and CF₂ groups. Chemical shifts are typically reported relative to CFCl₃. |

| ¹³C NMR | The ¹³C NMR spectrum will show signals for each unique carbon atom, with characteristic large one-bond and smaller long-range C-F coupling constants. The olefinic carbons will appear at distinct chemical shifts compared to the saturated carbons in the perfluoroalkyl chain. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern involving the loss of CF₂ and CF₃ fragments. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. A characteristic C=C stretching vibration for the perfluoroalkene bond would also be present, typically around 1780 cm⁻¹. |

Applications and Relevance to Drug Development

While specific applications of this compound in drug development are not widely documented, the unique properties of perfluorinated compounds, in general, make them valuable in the pharmaceutical industry.

-

Drug Delivery: Perfluorocarbons are known for their ability to form stable emulsions, which can be utilized as carriers for drug delivery.[1][2] These emulsions can enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Medicinal Chemistry: The incorporation of fluorine atoms into drug molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] Perfluoroalkyl chains can be used to modify the pharmacokinetic properties of therapeutic agents.

-

Surface Modification: The low surface energy of perfluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. This property is valuable in the development of medical devices and implants to reduce biofouling.

Signaling Pathways and Biological Interactions

The biological effects of many per- and polyfluoroalkyl substances (PFAS) have been studied, with some compounds showing interactions with various biological signaling pathways. For instance, longer-chain perfluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have been shown to activate nuclear receptors such as PPARα.[2][5][6][7] However, there is a lack of specific studies on the interaction of this compound with biological signaling pathways. Given its structural similarity to other PFAS, it is plausible that it could interact with similar cellular targets, but further research is required to establish any specific biological activity.

Experimental Workflows and Logical Relationships

The synthesis and application of this compound involve a series of logical steps, from the synthesis of the precursor to the final application.

Conclusion

This compound is a fluorinated alkene with a range of potential applications stemming from its unique physicochemical properties. While detailed, publicly available research specifically on this compound is limited, this guide provides a comprehensive overview based on existing literature and knowledge of related perfluorinated compounds. Further research into the specific synthesis optimization, reaction chemistry, and biological interactions of this compound is warranted to fully explore its potential in drug development and other advanced scientific fields. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working in the field of organofluorine chemistry.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Considerations for Perfluorooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for Perfluorooct-1-ene. Due to the limited availability of toxicological data specific to this compound, this guide extrapolates potential hazards from structurally related and well-studied per- and poly-fluoroalkyl substances (PFAS). All handling and experimental procedures should be conducted with the utmost caution and in accordance with established laboratory safety protocols.

Introduction

This compound (CAS No. 559-14-8) is a fluorinated alkene belonging to the broad class of per- and poly-fluoroalkyl substances (PFAS).[1][2][3][4] While specific toxicological data for this compound is scarce, the known persistence, bioaccumulation, and potential toxicity of other PFAS compounds necessitate a cautious approach to its handling and use. This guide summarizes available safety information, provides an overview of toxicological data for related PFAS, and outlines relevant experimental protocols for safety assessment.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and for predicting its environmental fate.

| Property | Value | Reference |

| CAS Number | 559-14-8 | [1][2][3][4] |

| Molecular Formula | C8F16 | [1][3] |

| Molecular Weight | 400.06 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 105 °C | [1] |

| Density | 1.658 g/cm³ (Predicted) | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and related fluoroalkenes, the primary hazards include:

-

Flammability: Highly flammable liquid and vapor.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Toxicological Profile (Based on Related PFAS)

Due to the limited direct toxicological data for this compound, this section summarizes findings from studies on other well-researched PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). These data provide a basis for understanding the potential health effects of this compound.

Acute Toxicity

Genotoxicity

A comprehensive evaluation of PFOA using a battery of genotoxicity assays, including the Ames test, in vitro chromosomal aberration assays, and in vivo micronucleus assays, has largely shown a lack of direct mutagenic or genotoxic effects.[6][7] However, some studies on PFAS mixtures have suggested potential genotoxicity.[8]

Developmental and Reproductive Toxicity

Studies on PFOA and PFOS have indicated potential developmental and reproductive toxicity.[9][10][11][12] A screening of 139 PFAS in a zebrafish developmental toxicity model classified this compound as "inactive".[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "possibly carcinogenic to humans" (Group 2B).[13] The US Environmental Protection Agency (EPA) has classified PFOA and PFOS as having suggestive evidence of carcinogenic potential.[13]

In Vitro Toxicity

In vitro studies on various PFAS, often using cell lines like HepG2 (human liver cells), have been conducted to assess cytotoxicity and mechanisms of toxicity.[14] These studies can provide insights into the potential hepatotoxicity of this compound.

Experimental Protocols for Safety Assessment

The following are examples of detailed experimental methodologies that can be adapted to assess the health and safety of this compound.

Genotoxicity Assessment: Ames Test (Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.[6]

-

Metabolic Activation: The assay is performed with and without a mammalian hepatic microsomal activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[6][7]

-

Procedure:

-

Varying concentrations of this compound are added to a molten top agar containing the bacterial culture and a trace amount of histidine.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

-

Controls: Positive and negative (solvent) controls are run concurrently.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Developmental Toxicity Assessment: Zebrafish Embryo Assay

Objective: To assess the potential for a substance to cause developmental toxicity in a vertebrate model.

Methodology:

-

Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Dechorionated embryos are exposed to a range of concentrations of this compound in multi-well plates.

-

Duration: Exposure typically lasts for five days post-fertilization.

-

Endpoints: Embryos are evaluated at specific time points for a variety of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

-

Data Analysis: The concentration at which a certain percentage of the population shows an effect (e.g., LC50 for mortality, EC50 for malformations) is calculated.

In Vitro Cytotoxicity Assessment: MTT Assay in HepG2 Cells

Objective: To evaluate the cytotoxic effect of a substance on a human liver cell line.

Methodology:

-

Cell Line: HepG2 cells are seeded in 96-well plates and allowed to attach.

-

Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Assay:

-

The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

-

Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Interpretation: A decrease in absorbance compared to the control indicates a reduction in cell viability.

Signaling Pathways and Environmental Fate

Potential Signaling Pathway Involvement

While specific signaling pathways affected by this compound are not yet elucidated, research on other PFAS suggests potential interactions with various cellular pathways. For instance, some PFAS have been shown to activate the Ras/Rap signaling pathway, which is involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway has been implicated in lung injury.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of perfluorooctanoate for potential genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of perfluorooctanoate for potential genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ewg.org [ewg.org]

- 10. The developmental toxicity of perfluoroalkyl acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. ewg.org [ewg.org]

- 13. mdpi.com [mdpi.com]

- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thermal Degradation Properties of Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooct-1-ene (PF-1-O), a member of the per- and poly-fluoroalkyl substances (PFAS) family, exhibits unique thermal degradation characteristics of significant interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of the thermal degradation properties of this compound, including its decomposition pathways, degradation products, and the analytical methodologies used for its characterization. Quantitative data from available literature on analogous compounds is presented to offer a comparative framework. Detailed experimental protocols for advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are provided to facilitate further research.

Introduction

This compound (C8F16) is a fully fluorinated alkene that, like other PFAS, possesses high thermal stability due to the strength of the carbon-fluorine bond. However, the presence of a carbon-carbon double bond introduces a reactive site, influencing its degradation behavior under thermal stress. Understanding the thermal degradation of PF-1-O is crucial for predicting its environmental fate, developing effective remediation technologies for PFAS-contaminated sites, and ensuring safety in industrial processes where it might be used or generated.

Thermal Degradation Profile

Studies on the thermal stability of long-chain perfluoroalkenes indicate that this compound begins to degrade at temperatures as low as 200°C, with near-complete decomposition occurring at approximately 300°C.[1] Significant mineralization, the breakdown into inorganic fluoride, has been observed to reach up to approximately 40 mol% in the temperature range of 300°C to 500°C.[1] The primary mechanisms governing its thermal decomposition are believed to be chain scission and cyclization , particularly at temperatures below 500°C, leading to the formation of a variety of smaller linear and cyclic perfluorinated byproducts.[1]

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is initiated by the cleavage of the C-C bonds, which are weaker than the C-F bonds. The location of the double bond influences the initial fragmentation pattern. A plausible degradation pathway involves radical chain reactions.

A proposed general mechanism for the thermal decomposition of a perfluoroalkene is as follows:

-

Initiation: Homolytic cleavage of a C-C bond, particularly the allylic bond, to form perfluoroalkyl radicals.

-

Propagation: The resulting radicals can undergo further fragmentation (β-scission) to produce smaller perfluoroalkenes and perfluoroalkyl radicals. Intramolecular cyclization of radical intermediates can also occur, leading to the formation of cyclic perfluorinated compounds.

-

Termination: Radicals can combine to form larger, more stable molecules or react with other species in the system.

dot

Caption: Proposed thermal degradation pathway of this compound.

Potential Degradation Products

Based on studies of analogous perfluoroalkenes like hexafluoropropene and tetrafluoroethylene, the thermal degradation of this compound is expected to produce a complex mixture of smaller perfluorinated compounds. While specific quantitative data for this compound is limited, the following table summarizes potential degradation products.

| Potential Degradation Product | Chemical Formula | Likely Formation Pathway |

| Perfluorohept-1-ene | C7F14 | β-scission of a C8 radical |

| Perfluorohex-1-ene | C6F12 | Further β-scission |

| Perfluoropent-1-ene | C5F10 | Further β-scission |

| Perfluorobut-1-ene | C4F8 | Further β-scission |

| Hexafluoropropene | C3F6 | Further β-scission |

| Tetrafluoroethylene | C2F4 | Further β-scission |

| Octafluorocyclobutane | c-C4F8 | Dimerization of C2F4 |

| Perfluoromethylcyclopentane | c-C6F11CF3 | Intramolecular cyclization |

| Perfluorocyclohexane | c-C6F12 | Intramolecular cyclization |

Note: The distribution and yield of these products are highly dependent on the specific reaction conditions, including temperature, pressure, and the presence of other substances.

Experimental Protocols for Thermal Degradation Analysis

The investigation of the thermal degradation of volatile compounds like this compound requires specialized analytical techniques. The following sections detail the methodologies for two powerful techniques: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly effective method for analyzing the thermal decomposition products of non-volatile and volatile substances. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

dot

References

Solubility of Perfluorooct-1-ene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Perfluorooct-1-ene in various organic solvents. Due to its highly fluorinated structure, this compound exhibits unique solubility properties, which are critical for its application in synthesis, formulation, and various industrial processes. This document synthesizes available information on its solubility, outlines experimental protocols for its determination, and discusses the underlying principles governing its behavior in solution.

Introduction

This compound (C8F16) is a perfluoroalkene that, like other per- and polyfluoroalkyl substances (PFAS), possesses distinctive physical and chemical properties owing to the high electronegativity and stability of the carbon-fluorine bond. These properties include low surface tension, high density, and chemical inertness. Understanding the solubility of this compound in organic solvents is paramount for its effective use in chemical reactions, as a processing aid, or in the formulation of products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents.

| Property | Value |

| Molecular Formula | C8F16 |

| Molecular Weight | 400.06 g/mol |

| Boiling Point | 105 °C |

| Density | ~1.658 g/cm³ |

| Appearance | Colorless liquid |

Solubility Characteristics

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. Perfluorocarbons, including perfluoroalkenes like this compound, are characterized by weak van der Waals forces and are considered non-polar. Consequently, they tend to be more soluble in non-polar organic solvents and less soluble in polar solvents.

Based on these general principles, the expected qualitative solubility of this compound in a range of organic solvents is summarized in Table 2. It is crucial to note that this table is based on theoretical predictions and data from analogous perfluorinated compounds, not on direct experimental measurements for this compound.

Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Perfluorinated Solvents | Perfluorohexane, Perfluorooctane | High / Miscible | "Like dissolves like" principle; similar weak intermolecular forces. |

| Non-Polar Aprotic Solvents | Hexane, Toluene | Moderate to High | Solvents with low polarity can interact favorably with the non-polar perfluorocarbon chain. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have some polarity but can often dissolve a range of non-polar to moderately polar compounds. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Low to Moderate | The polarity of these solvents is generally too high for significant miscibility with a highly non-polar fluorocarbon. |

| Polar Protic Solvents | Methanol, Ethanol | Low / Immiscible | Strong hydrogen bonding in these solvents makes them poor solvents for non-polar, non-hydrogen bonding solutes like this compound. |

| Highly Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Low / Immiscible | The high polarity and specific intermolecular interactions in these solvents are incompatible with the non-polar nature of this compound. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following protocols are widely accepted for measuring the solubility of liquid solutes in liquid solvents.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for complete phase separation of the undissolved this compound.

-

Sampling: A clear aliquot of the saturated solvent phase is carefully withdrawn using a syringe, ensuring no undissolved solute is collected.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography.

Analytical Quantification

Gas chromatography (GC) is a highly effective method for quantifying the concentration of volatile and semi-volatile organic compounds like this compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector sensitive to fluorinated compounds, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used.

-

Calibration: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. These standards are injected into the GC to generate a calibration curve.

-

Sample Analysis: The aliquot of the saturated solution obtained from the shake-flask method is injected into the GC under the same conditions as the standards.

-

Concentration Determination: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of perfluorinated compounds.

Caption: A generalized experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of perfluorinated compounds like this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, a strong theoretical framework based on the principles of intermolecular forces allows for qualitative predictions of its behavior. It is expected to exhibit preferential solubility in non-polar and perfluorinated solvents. For researchers and professionals requiring precise solubility data, direct experimental determination using established methods like the shake-flask protocol coupled with gas chromatographic analysis is recommended. This guide provides the necessary foundational knowledge and procedural outlines to enable such investigations, fostering a deeper understanding of this important fluorochemical's properties for its successful application in various scientific and industrial fields.

Quantum Chemical Calculations for Perfluorooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of Perfluorooct-1-ene (PF-1-O), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the increasing focus on the environmental and biological impact of PFAS, computational chemistry offers a powerful lens through which to understand their behavior at a molecular level. This document summarizes key computed data, outlines detailed computational methodologies, and visualizes the workflow for such theoretical studies.

Data Presentation: Computed Molecular Properties

The following tables summarize key quantitative data for this compound obtained from computational chemistry studies and databases. These values provide insights into the molecule's stability, reactivity, and physical properties.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8F16 | PubChem |

| Molecular Weight | 400.06 g/mol | PubChem |

| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | PubChem |

| CAS Number | 355-55-5 | PubChem |

| Canonical SMILES | C(=C(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | PubChem |

| XLogP3 | 6.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 16 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Table 2: Computed Thermochemical and Electronic Properties of this compound

| Parameter | Value | Method | Notes |

| Heat of Formation (gas phase) | Data not available in searched literature | - | Further calculations are required to determine this value. |

| HOMO Energy | Data not available in searched literature | - | The Highest Occupied Molecular Orbital energy is crucial for predicting reactivity towards electrophiles. |

| LUMO Energy | Data not available in searched literature | - | The Lowest Unoccupied Molecular Orbital energy is important for predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Data not available in searched literature | - | A large gap suggests high stability and low reactivity. |

| Dipole Moment | Data not available in searched literature | - | Provides insight into the molecule's polarity. |

Table 3: Calculated Reaction Energetics Involving this compound

| Reaction | Parameter | Calculated Value (kcal/mol) | Computational Method |

| Thermal decomposition of Perfluorooctanesulfonic acid (PFOS) | Barrier height for formation of this compound | 63.5 | BMK/6-31++G(2df,p) |

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols employed for quantum chemical calculations of fluoroalkenes like this compound. These methodologies are based on established practices in computational chemistry for studying organofluorine compounds.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the molecule.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common and effective method. Functionals such as B3LYP or M06-2X are often used.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is typically employed. For higher accuracy, larger basis sets with diffuse and polarization functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended.

-

Procedure:

-

An initial guess for the molecular structure is generated.

-

The geometry is optimized to find a stationary point on the potential energy surface.

-

Convergence criteria for the forces and displacement are checked to ensure a true minimum has been found.

-

Vibrational Frequency Analysis

Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational spectrum.

-

Method: The same level of theory (functional and basis set) as the geometry optimization should be used for consistency.

-

Procedure:

-

The Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) is calculated at the optimized geometry.

-

Diagonalization of the Hessian matrix yields the vibrational frequencies.

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated infrared (IR) and Raman spectra can be compared with experimental data if available.

-

Electronic Structure Analysis

To understand the reactivity and electronic properties of this compound, various electronic structure analyses are performed.

-

Properties Calculated:

-

HOMO and LUMO energies: These frontier molecular orbitals are key to understanding chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis: Provides insights into bonding, charge distribution, and intramolecular interactions.

-

Dipole moment: Quantifies the overall polarity of the molecule.

-

-

Method: Typically performed at the same level of theory as the geometry optimization.

Thermochemical Calculations

Quantum chemical calculations can provide accurate thermochemical data.

-

Properties Calculated:

-

Enthalpy of formation

-

Gibbs free energy of formation

-

Heat capacity

-

-

Procedure: These properties are usually obtained from the frequency calculation output, which includes zero-point vibrational energy (ZPVE) and thermal corrections.

Reaction Pathway and Energetics Analysis

To study the reactivity of this compound, the potential energy surfaces of its reactions can be explored.

-

Procedure:

-

Transition State (TS) Search: For a given reaction, the structure of the transition state is located using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculation on TS: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

-

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of this compound.

Methodological & Application

Application Notes and Protocols for the Use of Perfluorooct-1-ene in Fluoropolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooct-1-ene (PFO) is a perfluorinated olefin that holds potential as a comonomer in the synthesis of advanced fluoropolymers. The incorporation of PFO into a polymer backbone, such as that of polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (PVDF), is anticipated to modify the physical and chemical properties of the resulting material. This document provides detailed application notes and generalized experimental protocols for the synthesis of fluoropolymers incorporating this compound. Due to the limited availability of specific literature on this compound polymerization, the following protocols are based on established methods for the synthesis of analogous fluoropolymers, such as modified PTFE and copolymers of tetrafluoroethylene (TFE) with other long-chain fluoroolefins.[1][2] These protocols should be considered as a starting point for experimental design and will likely require optimization to achieve the desired copolymer composition and material properties.

Theoretical Considerations

The introduction of this compound as a comonomer in fluoropolymer synthesis is expected to impart several key property modifications. Analogous to the use of other perfluorinated modifiers like perfluoropropyl vinyl ether (PPVE) in modified PTFE, the incorporation of the bulky and flexible perfluorooctyl side chain can disrupt the crystallinity of the polymer.[2][3] This can lead to:

-

Improved Processability: A reduction in crystallinity and melting point can enhance the melt processability of otherwise intractable fluoropolymers like PTFE.

-

Enhanced Flexibility: The introduction of the longer side chain can increase the flexibility of the polymer backbone.

-

Modified Surface Properties: The high concentration of fluorine in the side chain is expected to result in a polymer with a very low surface energy, enhancing hydrophobicity and oleophobicity.

-

Altered Mechanical Properties: A decrease in crystallinity may lead to a reduction in hardness and tensile strength but could improve elongation and impact resistance.

Experimental Protocols

Two primary methods for the synthesis of fluoropolymers are detailed below: emulsion polymerization and suspension polymerization. Emulsion polymerization is a common industrial method for producing fine polymer dispersions, while suspension polymerization yields larger polymer beads.

Protocol 1: Emulsion Copolymerization of Tetrafluoroethylene (TFE) and this compound (PFO)

This protocol is adapted from established procedures for the emulsion polymerization of TFE with other perfluorinated comonomers.[4]

A. Materials:

-

Tetrafluoroethylene (TFE), polymerization grade

-

This compound (PFO), high purity

-

Deionized water, degassed

-

Ammonium persulfate (APS), as initiator

-

Perfluorooctanoic acid (PFOA) or a suitable alternative fluorosurfactant

-

Phosphate buffer (e.g., disodium hydrogen phosphate/potassium dihydrogen phosphate)

-

Nitrogen, high purity

B. Equipment:

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports.

-

Gas booster for TFE feeding.

-

Syringe pump for liquid monomer (PFO) and initiator solution feeding.

-

Vacuum pump.

-

Filtration and drying equipment.

C. Polymerization Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen to remove any oxygen.

-

Charging the Reactor: A solution of deionized water, surfactant, and buffer is charged into the reactor.

-

Deoxygenation: The reactor is sealed and the contents are stirred and purged again with nitrogen. The reactor is then evacuated and heated to the desired reaction temperature (typically 60-80°C).

-

Monomer Addition: this compound is injected into the reactor. Tetrafluoroethylene is then fed into the reactor to the desired partial pressure.

-